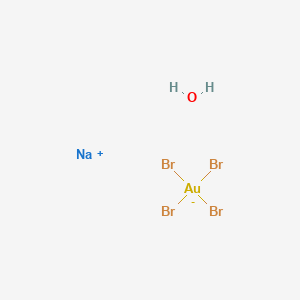
Sodium tetrabromoaurate(III) hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrabromoaurate(III) hydrate, also known as Sodium tetrabromoaurate(III), dihydrate, is a chemical compound with the linear formula NaAuBr4 · xH2O . It is typically found in the form of a powder .
Molecular Structure Analysis
The molecular structure of Sodium tetrabromoaurate(III) hydrate can be represented by the SMILES stringO. [Na+].Br [Au-] (Br) (Br)Br . The InChI code for this compound is 1S/Au.4BrH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 . Physical And Chemical Properties Analysis
Sodium tetrabromoaurate(III) hydrate is a powder . The molecular weight of the compound is 539.57 (anhydrous basis) or 557.59 . It is a good conductor of heat and electricity, and is unaffected by air and most reagents .Applications De Recherche Scientifique
- Sodium tetrabromoaurate(III) hydrate finds its primary application in this field. Its chemical structure allows it to interact with biomolecules such as enzymes, peptides, and proteins. Researchers explore its potential for modifying these biomolecules, which could lead to novel therapeutics, diagnostic tools, and biotechnological applications .
- Sodium tetrabromoaurate(III) hydrate plays a crucial role in the fabrication of core/alloy nanoparticles. Researchers use a layer-by-layer hydrothermal route to create nanoparticles with specific properties. These nanoparticles find applications in catalysis, drug delivery, and materials science .
- Due to its unique properties, Sodium tetrabromoaurate(III) hydrate is being explored for photothermal therapy. When exposed to near-infrared light, it can generate localized heat, which may be useful for targeted cancer treatment .
Enzyme, Peptide, and Protein Research
Nanoparticle Fabrication
Photothermal Therapy
Mécanisme D'action
Target of Action
Sodium tetrabromoaurate(III) hydrate is a complex inorganic compound. It’s known to participate in the fabrication of core/alloy nanoparticles .
Mode of Action
It’s known to participate in the layer-by-layer hydrothermal route, which is a method used in the fabrication of nanoparticles . This process involves the reaction of the compound with other substances under specific conditions to form nanoparticles.
Biochemical Pathways
Its role in the fabrication of nanoparticles suggests that it may influence pathways related to material synthesis and nanostructure formation .
Pharmacokinetics
As an inorganic compound, its bioavailability and pharmacokinetics may differ significantly from those of organic drugs .
Result of Action
The primary result of Sodium tetrabromoaurate(III) hydrate’s action is the formation of nanoparticles. These nanoparticles can have various applications, including in materials science, electronics, and medicine .
Safety and Hazards
Propriétés
IUPAC Name |
sodium;tetrabromogold(1-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4BrH.Na.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCARRTFPXWVHEC-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].Br[Au-](Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr4H2NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746035 |
Source


|
| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tetrabromoaurate(III) hydrate | |
CAS RN |
10378-49-1 |
Source


|
| Record name | Sodium tetrabromoaurate(1-)--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrabromoaurate(III) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

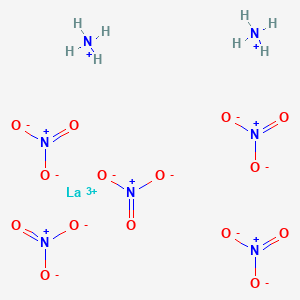
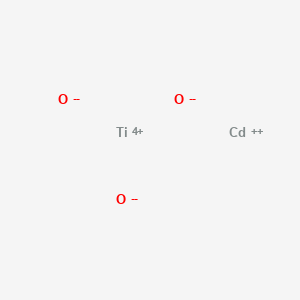

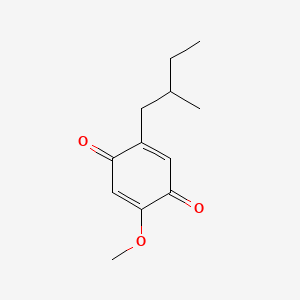

![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)



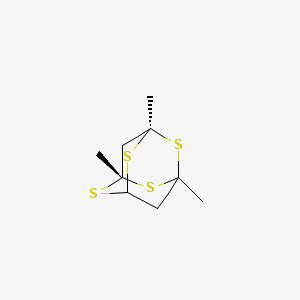
![6H-Imidazo[4,5-g][1,3]benzoxazole](/img/structure/B576909.png)


